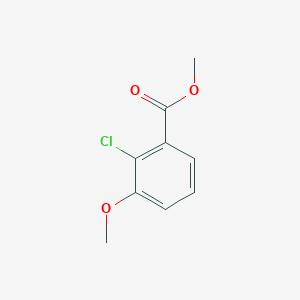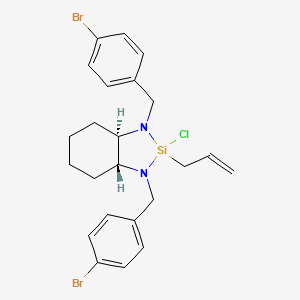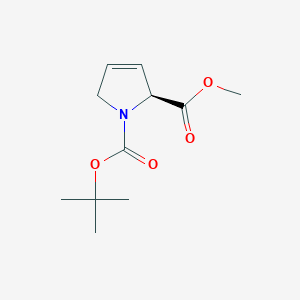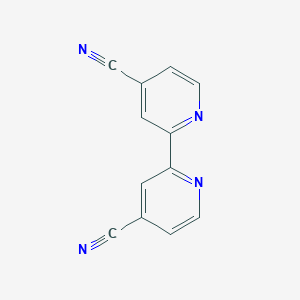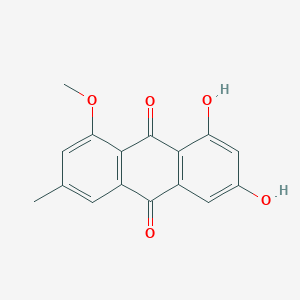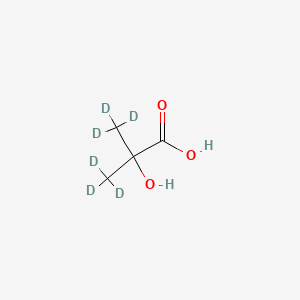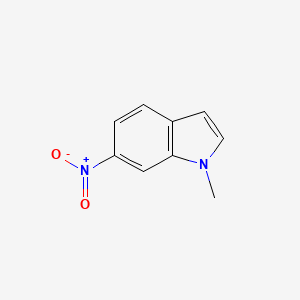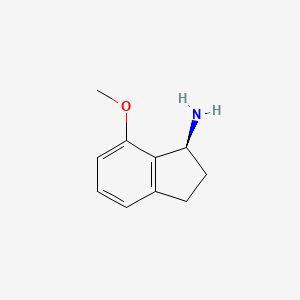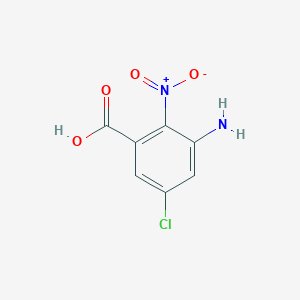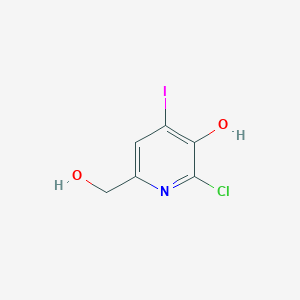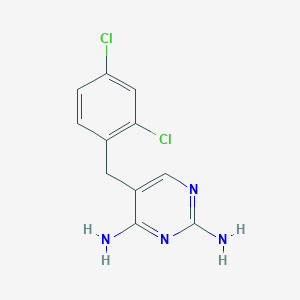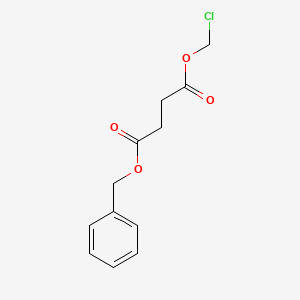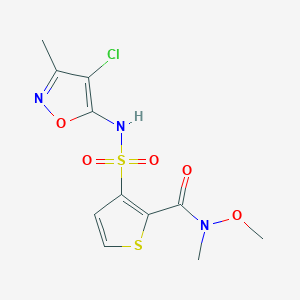![molecular formula C12H13NO3 B1599692 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione CAS No. 545376-10-1](/img/structure/B1599692.png)
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
“2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound . It has a molecular weight of 219.24 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . It appears as a white to yellow solid . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has explored the synthesis and molecular structure of related N-aminoimides, highlighting the significant role of voluminous hydrocarbon parts in facilitating orthogonal electrostatic interactions. This underscores the potential of such compounds in material science for developing materials with specific electrical properties (Struga et al., 2007).
Chemical Derivatives and Biological Evaluation
Further studies have developed new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing methods for their synthesis and opening avenues for the creation of compounds with potential biological activities. The exploration of amino and triazole derivatives suggests these structures could be pivotal in pharmaceutical research (Tan et al., 2016).
Antitumor Potential
Research into 2-hydroxy-1H-isoindolediones has identified a series of derivatives with potent antitumor properties, highlighting the importance of electronic and lipophilic parameters in enhancing cytostatic activity. This work suggests significant potential for these compounds in cancer treatment (Chan et al., 1987).
Development of Polysubstituted Analogs
The synthesis of new polysubstituted isoindole-1,3-diones opens the door to further chemical modifications and the exploration of their properties, including potential pharmaceutical applications. The creation of epoxide and tricyclic derivatives further enriches the chemical space for drug discovery (Tan et al., 2014).
Photophysical Properties for Fluorescent Applications
The study of excited-state intramolecular proton transfer chromophores based on isoindole structures reveals their promising photophysical behavior, offering applications in fluorescent labeling and sensing technologies. Their thermal stability and sensitivity to solvent polarity are particularly noteworthy for designing responsive materials (Deshmukh & Sekar, 2015).
Anticancer Activity and SAR Analysis
Novel isoindole-1,3(2H)-dione compounds containing various functional groups have been synthesized and tested for anticancer activity, demonstrating the impact of substituents on biological activity. This research provides a foundation for the development of new chemotherapeutic agents (Tan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2S)-4-hydroxybutan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMSKDRWYAMGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471739 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
545376-10-1 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




